molecular formula C19H15FO2 B6375180 4-(3-Benzyloxyphenyl)-2-fluorophenol CAS No. 1261894-42-1

4-(3-Benzyloxyphenyl)-2-fluorophenol

Cat. No.: B6375180
CAS No.: 1261894-42-1
M. Wt: 294.3 g/mol
InChI Key: HUUMQWLANLECMN-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenyl)-2-fluorophenol is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Benzyloxyphenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction where a fluorine atom is introduced into the aromatic ring. The benzyloxy group can be added via a Williamson ether synthesis, which involves the reaction of a phenol with a benzyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Benzyloxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the benzyloxy group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN_3) or thiourea in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxybenzaldehyde, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-(3-Benzyloxyphenyl)-2-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and DNA.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the fluorine atom can enhance the compound’s stability and bioavailability. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

    4-(3-Benzyloxyphenyl)-2-fluorobenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    4-(3-Benzyloxyphenyl)benzonitrile: Contains a nitrile group instead of a hydroxyl group.

    4-(3-Benzyloxyphenyl)-2-fluorobenzaldehyde: Features an aldehyde group in place of the hydroxyl group.

Uniqueness: 4-(3-Benzyloxyphenyl)-2-fluorophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-fluoro-4-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-18-12-16(9-10-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUMQWLANLECMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684574
Record name 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-42-1
Record name [1,1′-Biphenyl]-4-ol, 3-fluoro-3′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261894-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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